2H-1-Benzoxacyclododecin-12-ol, 3,4,7,8,9,10-hexahydro-5-Methyl-, (5E)-
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Overview
Description
2H-1-Benzoxacyclododecin-12-ol, 3,4,7,8,9,10-hexahydro-5-Methyl-, (5E)- is a complex organic compound with a unique structure that includes a benzoxacyclododecin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzoxacyclododecin-12-ol, 3,4,7,8,9,10-hexahydro-5-Methyl-, (5E)- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the benzoxacyclododecin ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzoxacyclododecin-12-ol, 3,4,7,8,9,10-hexahydro-5-Methyl-, (5E)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds .
Scientific Research Applications
2H-1-Benzoxacyclododecin-12-ol, 3,4,7,8,9,10-hexahydro-5-Methyl-, (5E)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2H-1-Benzoxacyclododecin-12-ol, 3,4,7,8,9,10-hexahydro-5-Methyl-, (5E)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2H-1-Benzoxacyclododecin-2-one, 3,4,7,8,9,10-hexahydro-12-hydroxy-5-methyl-, (5E)-
- Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8,9,10-hexahydro-5-Methyl-2-oxo-2H-1-benzoxacyclododecin-12-yl ester
Uniqueness
What sets 2H-1-Benzoxacyclododecin-12-ol, 3,4,7,8,9,10-hexahydro-5-Methyl-, (5E)- apart from similar compounds is its unique combination of functional groups and ring structure, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H22O2 |
---|---|
Molecular Weight |
246.34 g/mol |
IUPAC Name |
(6E)-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-ol |
InChI |
InChI=1S/C16H22O2/c1-13-6-3-2-4-8-14-12-15(17)9-10-16(14)18-11-5-7-13/h6,9-10,12,17H,2-5,7-8,11H2,1H3/b13-6+ |
InChI Key |
OTHIUBMPGFKLDS-AWNIVKPZSA-N |
Isomeric SMILES |
C/C/1=C\CCCCC2=C(C=CC(=C2)O)OCCC1 |
Canonical SMILES |
CC1=CCCCCC2=C(C=CC(=C2)O)OCCC1 |
Origin of Product |
United States |
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